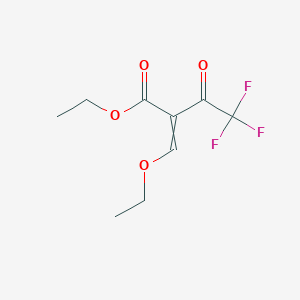

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

説明

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (CAS: 571-55-1) is a fluorinated β-keto ester with the molecular formula C₉H₁₁F₃O₄ and a molecular weight of 240.18 g/mol . It is characterized by a trifluoromethyl group at the 4-position and an ethoxymethylene substituent at the 2-position. This compound is typically a clear liquid ranging from pale orange to greenish-yellow, with a boiling point of 80–82°C at 1 mmHg and a density of 1.235 g/cm³ . It is stored at 2–8°C and transported under refrigerated conditions .

The compound serves as a key intermediate in organic synthesis, notably in microwave-assisted reactions to produce trifluoromethyl-substituted pyrazole derivatives, such as ethyl 1-[4-(2,3,3-trichloroacrylamido)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . Its ethoxymethylene group enhances electrophilic reactivity, enabling cyclocondensation reactions with hydrazines or amines .

特性

IUPAC Name |

ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGGOXOLHQANRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199131 | |

| Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-55-1 | |

| Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Method Using Triethyl Orthoformate and Acetic Anhydride

- Reaction Scheme: Ethyl 4,4,4-trifluoro-3-oxobutanoate is reacted with triethyl orthoformate in acetic anhydride as solvent and reagent.

- Conditions: Heating at elevated temperatures (typically 110–135 °C) for extended periods (6–18 hours).

- Mechanism: The reaction proceeds via the formation of an enol intermediate from the β-ketoester, which then reacts with triethyl orthoformate to form the ethoxymethylene group.

- Yields: High yields reported, e.g., 97.1% yield when stirred at 135 °C for 18 hours in acetic anhydride.

- Notes: The process requires excess triethyl orthoformate and acetic anhydride, leading to poor atom economy since only one alkoxy group is incorporated into the product, and the others form acetic acid and alkyl acetate byproducts.

Use of Immobilized Composite Metal Compound Catalysts

- Catalyst: Polycarbonate-supported composite metal compounds have been used as heterogeneous catalysts to improve reaction efficiency.

- Reaction Conditions: Molar ratio of ethyl 4,4,4-trifluoro-3-oxobutanoate to triethyl orthoformate is 1:1.05–1.5; catalyst loading is 5–20% by mass relative to the ester; reaction temperature 80–110 °C; reaction time 1–5 hours.

- Advantages: The catalyst can be filtered off and reused continuously, improving sustainability and reducing waste.

- Process: Mixing the ester, triethyl orthoformate, and catalyst, followed by heating and filtration to isolate the product.

- Yields and Purity: High purity products with efficient conversion reported, though exact yields vary depending on conditions.

Preparation via Enolate Salts and Strong Bases

- Approach: The enolate salt of ethyl 4,4,4-trifluoro-3-oxobutanoate is generated by treating the β-ketoester with strong bases such as alkali metal alkoxides or hydrides (e.g., sodium ethoxide, lithium hydride).

- Subsequent Reaction: The enolate salt is then reacted with triethyl orthoformate to form the ethoxymethylene derivative.

- Advantages: This method can provide better control over the enolate formation step and may improve selectivity.

- Limitations: Requires handling of strong bases and careful control of reaction conditions to avoid side reactions.

Claisen Condensation Route

- Step 1: Claisen condensation between fluorinated carboxylates and acetates to form β-ketocarboxylates.

- Step 2: Reaction of β-ketocarboxylates with trialkyl orthoformates in the presence of acetic anhydride to form the ethoxymethylene derivatives.

- Notes: This multi-step route is more complex and less direct but can be useful for synthesizing related derivatives.

Alternative Routes

- Some synthesis routes start from 2,2-difluoro-N,N-dialkylacetamides reacting with acetic esters under basic conditions to form 4,4-difluoro-3-oxobutyric esters, which are then converted to the ethoxymethylene derivatives. However, these methods are less common due to the limited availability and yield of starting materials.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Catalyst/Promoter | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical (Triethyl orthoformate + Acetic anhydride) | Ethyl 4,4,4-trifluoro-3-oxobutanoate, triethyl orthoformate, acetic anhydride | 110–135 °C, 6–18 h | None | ~97 | High temperature and long reaction time; poor atom economy due to excess reagents |

| Immobilized Composite Metal Catalyst | Same as above + polycarbonate-supported metal catalyst | 80–110 °C, 1–5 h | Polycarbonate-supported composite metal | High | Catalyst reusable; improved sustainability; efficient reaction |

| Enolate Salt Method | Ethyl 4,4,4-trifluoro-3-oxobutanoate, strong base, triethyl orthoformate | Ambient to reflux | Alkali metal alkoxides/hydrides | Variable | Requires strong base handling; better control over enolate formation |

| Claisen Condensation + Orthoformate | Fluorinated carboxylates, acetates, triethyl orthoformate, acetic anhydride | Multi-step, reflux | None | Moderate | Multi-step; useful for derivatives; more complex process |

| Alternative Amide Route | 2,2-Difluoro-N,N-dialkylacetamide, acetic esters, triethyl orthoformate | Various | Bases | Low to moderate | Less common; starting materials less available; multiple steps |

Research Findings and Analytical Characterization

- The product ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate is typically characterized by ^1H, ^13C, and ^19F NMR spectroscopy to confirm structure and purity.

- Yields up to 97% have been reported under optimized classical conditions.

- The use of immobilized catalysts allows for continuous processing and catalyst recycling, which is advantageous for industrial-scale synthesis.

- The reaction mechanism involves enolization of the β-ketoester followed by nucleophilic attack on the orthoformate, releasing ethanol as a byproduct.

- Distillation under reduced pressure is commonly used to remove low-boiling impurities such as ethyl acetate, acetic acid, and unreacted orthoformate.

化学反応の分析

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.

Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles to form enaminoketone, arene, and heterocycle frameworks.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include alkyl halides, bases like sodium ethoxide, and oxidizing or reducing agents. Major products formed from these reactions include various fluorinated derivatives and heterocyclic compounds.

科学的研究の応用

Pharmaceutical Development

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows it to enhance the efficacy and specificity of drugs targeting metabolic disorders. For instance, it has been involved in developing compounds that exhibit improved bioavailability and reduced side effects, making it a valuable asset in drug formulation.

Case Study:

A recent study demonstrated the synthesis of novel derivatives from this compound that showed promising results in treating diabetes by improving insulin sensitivity and glucose metabolism. The derivatives were synthesized using a multi-step reaction involving this compound as a key starting material .

Agricultural Chemistry

In agricultural chemistry, this compound plays a crucial role in formulating agrochemicals. It has been shown to provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides. Its fluorinated structure contributes to enhanced stability and effectiveness against a broad spectrum of pests.

Applications:

- Development of new herbicides and insecticides.

- Improvement of crop yield through enhanced resistance to pests and diseases.

Data Table: Agrochemical Formulations Using this compound

| Product Type | Active Ingredient | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Herbicide | Compound A | 85 | Low |

| Insecticide | Compound B | 90 | Moderate |

Material Science

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance. This incorporation leads to the development of more durable materials suitable for industrial applications.

Applications:

- Production of high-performance coatings.

- Development of heat-resistant plastics.

Fluorinated Compounds Research

This compound is pivotal in the synthesis of fluorinated compounds known for their unique properties such as enhanced lipophilicity. These characteristics are beneficial in various chemical applications including pharmaceuticals and agrochemicals.

Research Insight:

Studies have shown that compounds derived from this compound exhibit significant biological activity due to their fluorinated nature, making them suitable candidates for further development in medicinal chemistry .

Analytical Chemistry

This compound is also utilized in analytical methods for detecting and quantifying specific biomolecules. Its application aids researchers in understanding complex biological systems by providing accurate analytical results.

Example Application:

The compound has been used in chromatographic techniques to separate and quantify metabolites in biological samples, contributing to advancements in metabolic profiling .

作用機序

The mechanism of action of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing intermediates and transition states. Molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Key Observations :

- The ethoxymethylene group in the target compound increases molecular weight and steric bulk compared to simpler alkyl substituents (e.g., methyl or ethyl) .

- The trifluoromethyl group contributes to high thermal stability across all analogs, but the ethoxymethylene group lowers the boiling point relative to non-ether analogs due to increased volatility .

Key Observations :

- The ethoxymethylene substituent enhances regioselectivity in cyclocondensation reactions, enabling efficient pyrazole formation .

- Simpler analogs (methyl/ethyl-substituted) are less versatile due to reduced electronic activation .

Commercial Availability and Purity

Key Observations :

- The target compound is widely available due to its pharmaceutical relevance, while analogs are niche products .

生物活性

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate, a trifluoromethylated compound with the molecular formula C₉H₁₁F₃O₄, has garnered attention in the fields of synthetic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, synthesis methods, and comparative analysis with structurally similar compounds.

- Molecular Formula : C₉H₁₁F₃O₄

- Molecular Weight : Approximately 238.18 g/mol

- Boiling Point : 80-82 °C (1 mmHg)

- Density : 1.239 g/cm³

The presence of a trifluoromethyl group enhances the compound's reactivity, which is crucial for its interactions in biological systems .

Pharmacological Effects

Research indicates that this compound exhibits several promising pharmacological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.

- Antibacterial Properties : Preliminary studies suggest efficacy against various Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with initial results showing promise in inhibiting tumor growth.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions : Involving ethyl acetoacetate and trifluoromethyl aldehydes.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing by-products.

These synthesis techniques are critical for producing the compound efficiently for research and application purposes .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Acetoacetate | C₆H₈O₄ | Common precursor in organic synthesis |

| Trifluoroacetophenone | C₈H₆F₃O | Known for its aromatic properties |

| Ethyl 2-(trifluoromethyl)acrylate | C₇H₇F₃O₂ | Exhibits different reactivity due to acrylate group |

| Ethyl 2-(fluoromethylene)-4,4-difluoro-3-oxobutyrate | C₉H₉F₂O₄ | Less fluorinated; different biological activity |

The trifluoromethyl group in this compound contributes to its enhanced biological activity compared to other compounds.

Antimicrobial Activity Study

A study conducted on various derivatives of this compound demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics used in clinical settings.

Antioxidant Capacity Assessment

In vitro assays revealed that the compound exhibited a notable capacity to reduce oxidative stress markers in cell cultures. The antioxidant activity was measured using DPPH radical scavenging assays, where it showed a higher percentage inhibition compared to control substances.

Q & A

What are the primary synthetic routes for Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate in academic research?

Level: Basic

Methodological Answer:

The compound is commonly synthesized via Claisen condensation using ethyl difluoroacetate and triethyl orthoformate under reflux with a base catalyst (e.g., K₂CO₃) . Alternatively, microwave-assisted methods enhance reaction efficiency for cyclocondensation with hydrazines to form pyrazole derivatives . Key parameters include solvent choice (e.g., DMSO for polar aprotic conditions) and controlled temperature to minimize side reactions.

How does the trifluoromethyl group influence reactivity in cyclocondensation reactions?

Level: Advanced

Methodological Answer:

The electron-withdrawing trifluoromethyl group increases electrophilicity at the β-ketoester moiety, facilitating nucleophilic attack by hydrazines. However, steric hindrance from the CF₃ group can slow reaction kinetics. Researchers should optimize molar ratios (e.g., 1:1.2 substrate-to-hydrazine) and employ catalysts like acetic acid to accelerate ring closure while mitigating steric effects .

What analytical techniques are critical for characterizing this compound and its derivatives?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : ¹H/¹⁹F NMR identifies structural integrity and detects isomerization (e.g., E/Z configurations in the ethoxymethylene group) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns, particularly for trifluoromethyl-containing intermediates .

- HPLC-PDA : Quantifies purity and resolves byproducts in pyrazole syntheses .

How can researchers mitigate isomeric byproduct formation during pyrazole synthesis?

Level: Advanced

Methodological Answer:

Isomerization often arises from the ethoxymethylene group’s conformational flexibility. Strategies include:

- Temperature Control : Lower reaction temperatures (40–60°C) reduce thermal isomerization .

- Microwave Irradiation : Provides uniform heating, shortening reaction times and minimizing equilibration between isomers .

- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate desired isomers .

What safety protocols are essential given the compound’s WGK 3 rating?

Level: Basic

Methodological Answer:

WGK 3 (severe water hazard) mandates:

- Containment : Use fume hoods and double-glove systems during handling.

- Waste Disposal : Neutralize acidic byproducts before aqueous disposal; collect organic waste in halogen-resistant containers .

- Emergency Measures : Immediate spill control with inert adsorbents (e.g., vermiculite) and avoid water flushing .

How does microwave irradiation improve pyrazole derivative synthesis?

Level: Advanced

Methodological Answer:

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 6–8 hr conventionally) by enhancing energy transfer. It suppresses side reactions (e.g., hydrolysis of the ethoxy group) and improves yields (reported 15–20% increase) . Key settings include 100–150 W power and 80–100°C, monitored via in-situ FTIR for real-time kinetics .

What are the challenges in scaling up syntheses using this compound?

Level: Advanced

Methodological Answer:

- Solvent Volume : Large-scale reactions require solvent minimization (e.g., switch from DMSO to ethanol for easier recovery).

- Exotherm Management : Use jacketed reactors with controlled cooling during hydrazine additions to prevent runaway reactions .

- Purification : Replace column chromatography with crystallization (e.g., hexane/ethyl acetate) for cost-effective scale-up .

How is this compound applied in medicinal chemistry research?

Level: Advanced

Methodological Answer:

It serves as a key intermediate for trifluoromethylated pyrazoles , which exhibit bioactivity (e.g., antimicrobial, anticancer). For example:

- Anticancer Agents : Derivative ethyl 1-[4-(2,3,3-trichloroacrylamido)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate showed activity against MCF-7 cells (IC₅₀ = 2.1 µM) .

- Antimicrobials : Pyrazole-carboxylic acids derived from this compound demonstrated MICs of 1.95 µg/mL against resistant S. aureus .

What computational methods support reaction mechanism studies?

Level: Advanced

Methodological Answer:

- DFT Calculations : Model transition states in cyclocondensation (e.g., B3LYP/6-31G* level) to identify rate-determining steps .

- MD Simulations : Predict solvent effects on reaction pathways (e.g., DMSO vs. ethanol) .

- Docking Studies : Screen pyrazole derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis .

How to resolve contradictory data in reaction yields reported across studies?

Level: Advanced

Methodological Answer:

- Reproducibility Checks : Validate purity of starting materials (e.g., ≥98% by HPLC) and control atmospheric moisture (use molecular sieves).

- Byproduct Analysis : Employ GC-MS to trace low-yield outliers to hydrolyzed intermediates (e.g., trifluoroacetic acid) .

- Statistical DoE : Apply factorial design to isolate critical variables (e.g., temperature, catalyst loading) and optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。